3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a tetrahydroquinoline moiety, and a benzamide structure. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-10-24-17-8-7-16(11-14(17)6-9-20(24)25)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGQQXVPWWZALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The retrosynthetic approach to 3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide reveals two critical intermediates: 3,4,5-trimethoxybenzoyl chloride and 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine . The former provides the acylating agent for amide bond formation, while the latter serves as the nucleophilic amine component.
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid undergoes activation via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Thionyl chloride is preferred due to its dual role as solvent and reagent, typically employed under reflux conditions (60–80°C) for 2–4 hours. The reaction progress is monitored by the cessation of gas evolution (HCl/SO₂). Excess reagent is removed under reduced pressure, yielding the acyl chloride as a crystalline solid.
Representative Procedure :
3,4,5-Trimethoxybenzoic acid (10 mmol) is suspended in anhydrous dichloromethane (20 mL). Thionyl chloride (15 mmol) is added dropwise with stirring under nitrogen. The mixture is refluxed for 3 hours, cooled to room temperature, and concentrated in vacuo. The residue is triturated with hexane to afford 3,4,5-trimethoxybenzoyl chloride (92% yield).
Preparation of 1-Propyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine
This intermediate is synthesized through a sequential alkylation-oxidation strategy starting from 1,2,3,4-tetrahydroquinolin-6-amine (CAS 103796-41-4).
N-Propylation of Tetrahydroquinolin-6-Amine
The primary amine undergoes exhaustive alkylation using propyl bromide in the presence of a base. Potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours achieves complete propylation. Selective monoalkylation is challenging due to the amine’s nucleophilicity, necessitating careful stoichiometric control (1:1 amine:alkylating agent).
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, CH₃CN, 80°C | 78 | 95 |
| NaH, DMF, 60°C | 65 | 88 |
| Et₃N, THF, reflux | 71 | 92 |
Oxidation to 2-Oxo Derivative
The secondary alcohol intermediate (from propylation) is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane. Alternative oxidants like Jones reagent or Swern conditions may cause over-oxidation or functional group incompatibility.
Reaction Profile :
1-Propyl-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol) is dissolved in anhydrous CH₂Cl₂ (15 mL). PCC (6 mmol) is added portionwise at 0°C. The mixture stirs for 6 hours at room temperature, followed by filtration through Celite. Concentration affords the 2-oxo derivative in 85% yield.
Amide Bond Formation Strategies
Coupling the acyl chloride with the tetrahydroquinoline amine requires careful optimization to prevent N-acylation competing with O-acylation or premature hydrolysis.
Schotten-Baumann Conditions
Traditional Schotten-Baumann acylation employs aqueous-organic biphasic systems. The amine (1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) is dissolved in dichloromethane, while 3,4,5-trimethoxybenzoyl chloride is added with aqueous sodium bicarbonate. Vigorous stirring ensures efficient interfacial reaction.
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaHCO₃ | CH₂Cl₂/H₂O | 2 | 68 |
| NaOH | EtOAc/H₂O | 1.5 | 72 |
| Et₃N | THF | 3 | 81 |
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents like HATU or EDCl improve yields by generating active esters. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered amines.
Protocol :
3,4,5-Trimethoxybenzoic acid (1.2 eq) and HATU (1.5 eq) are dissolved in DMF (10 mL). Diisopropylethylamine (DIPEA, 3 eq) is added, followed by 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 eq). The reaction stirs at room temperature for 12 hours, followed by aqueous workup and column chromatography (SiO₂, EtOAc/hexane). Yield: 89%.
Purification and Characterization
Crude product purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (30–50% EtOAc). Recrystallization from ethanol/water mixtures enhances purity.
Spectroscopic Data :
Alternative Synthetic Routes
Industrial-Scale Considerations
Pharmaceutical patents disclose continuous flow processes for analogous benzamides. Key parameters include:
- Residence Time : 5–10 minutes
- Temperature : 50–70°C
- Catalyst : Immobilized lipase or heterogeneous acid catalysts These methods reduce side product formation and improve throughput compared to batch reactions.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with trimethoxyphenyl groups.
Uniqueness
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications .
Biological Activity
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound's structure consists of a trimethoxybenzene moiety linked to a tetrahydroquinoline derivative. Its molecular formula is , and it features a complex arrangement that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation, which is crucial for cell division.
- Heat Shock Protein 90 (Hsp90) Inhibition : It disrupts the function of Hsp90, leading to destabilization of client proteins involved in cancer progression.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2058 Melanoma | 0.58 | Inhibition of cell proliferation |
| HT-29 Colon Cancer | 0.70 | Disruption of microtubule dynamics |
| MCF7 Breast Cancer | 0.80 | Hsp90 inhibition leading to apoptosis |
These findings suggest that the compound may serve as a promising candidate for cancer therapy due to its low IC50 values indicating potent activity.
Case Studies
- Study on A2058 Melanoma Cells :
-
HT-29 Colon Cancer Model :
- In another investigation involving HT-29 colon cancer cells, the compound exhibited an IC50 value of 0.70 µM. This study highlighted its potential as an antitumor agent through its ability to inhibit tubulin polymerization and induce apoptosis .
Toxicity Profile
The toxicity assessments indicate that while the compound is effective against cancer cells, it maintains a favorable safety profile with minimal adverse effects observed in preliminary animal studies.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(2-oxo-1-propyltetrahydroquinolin-6-yl)benzamide, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core followed by functionalization. Key steps include:
- N-Alkylation : Reacting 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl group .
- Benzamide Coupling : Using 3,4,5-trimethoxybenzoyl chloride with the tetrahydroquinoline intermediate in anhydrous dichloromethane (DCM) and triethylamine (TEA) as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >85% purity. Reaction temperature (0–25°C) and solvent choice (polar aprotic vs. protic) critically affect yields due to steric hindrance from the trimethoxybenzoyl group .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and amide bond formation (δ 8.2–8.5 ppm for NH) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity >95% and molecular ion detection (e.g., [M+H]⁺ at m/z 453.2) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the tetrahydroquinoline ring (SHELX programs are widely used for refinement) .
Advanced Research Questions
Q. How does the trimethoxy substitution on the benzamide moiety influence biological activity compared to ethoxy or chloro analogs?
The 3,4,5-trimethoxy group enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes or DNA). Comparative studies show:
- Anticancer Activity : Trimethoxy derivatives exhibit 2–3× higher IC₅₀ values against HeLa cells (0.8–1.2 µM) than ethoxy analogs (IC₅₀ ~2.5 µM) due to improved membrane permeability .
- Enzyme Binding : Molecular docking reveals stronger hydrogen bonding with tubulin (via methoxy oxygen) compared to chloro-substituted analogs, which rely on halogen bonds .
Data Contradiction : Some studies report reduced solubility for trimethoxy derivatives in aqueous media, complicating in vivo applications. Ethoxy or mixed substituents may balance activity and bioavailability .
Q. What mechanistic insights exist for its interaction with P-glycoprotein (P-gp) and implications for multidrug resistance (MDR) reversal?
- Inhibition Mechanism : The compound acts as a competitive P-gp inhibitor by binding to the drug efflux pocket (IC₅₀ ~1.4 µM in Caco-2 cells). The trimethoxybenzamide scaffold aligns with reported pharmacophores for MDR reversal .
- Functional Assays : Calcein-AM uptake assays show a 4-fold increase in intracellular fluorescence, confirming P-gp blockade. Radiolabeled analogs (e.g., [³H]-VUF15485) provide kinetic data (Kd ~0.8 nM) .
- Contradictions : While in vitro data are robust, in vivo efficacy is limited by metabolic instability of the tetrahydroquinoline ring (CYP3A4-mediated oxidation) .
Q. How can researchers resolve discrepancies in thermal stability data reported for this compound?
Conflicting DSC/TGA results (decomposition onset: 180–220°C) arise from polymorphic forms or residual solvents. Mitigation strategies include:
- Polymorph Screening : Solvent-drop grinding with ethanol or acetonitrile to isolate stable crystalline forms .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which accelerates decomposition at high humidity .
- Synchrotron XRD : Resolve crystal packing differences affecting thermal profiles .
Methodological Recommendations
Q. Table 1: Key Reaction Conditions for Scale-Up Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Alkylation | 1-Bromopropane, K₂CO₃, DMF, 60°C | 78 | 90 |
| Benzamide Coupling | 3,4,5-TMB-Cl, TEA, DCM, 0°C | 85 | 95 |
| Purification | Column chromatography (EtOAc/Hex) | 70 | 99 |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Substituent | IC₅₀ (HeLa cells, µM) | P-gp IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 3,4,5-Trimethoxy | 0.9 | 1.4 | 0.12 |
| 3,4-Diethoxy | 2.3 | 2.8 | 0.35 |
| 3-Chloro | 1.7 | 3.1 | 0.08 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
